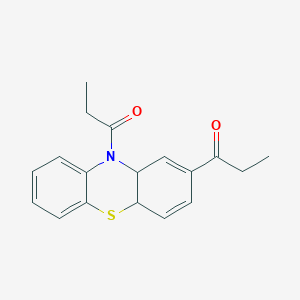

N,2-Dipropionyl phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,2-Dipropionyl phenothiazine (DPP) is an organic compound that is widely used in scientific research. It is a derivative of the phenothiazine structure and is widely used in organic synthesis, chemical and biological research. DPP is a synthetic molecule that has been used to study the properties of many other molecules and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Applications

N,2-Dipropionyl phenothiazine: and its derivatives are extensively investigated for their unique optical and electronic properties. They are used in various optoelectronic applications such as dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and more . The flexibility in functionalization of phenothiazine allows for the creation of materials with tailored optoelectronic properties, making them suitable for these applications.

Medical Applications

In the medical field, phenothiazine derivatives have been utilized for their antipsychotic properties. They are known to effectively inhibit receptors like dopamine, histamine, serotonin, acetylcholine, and α-adrenergic, which makes them versatile in treating various psychiatric conditions . Moreover, they exhibit antimicrobial effects, enhancing the bactericidal function of macrophages and inhibiting efflux pumps, which could be beneficial in developing new therapeutic strategies .

Agricultural Applications

Phenothiazine compounds have potential applications in agriculture, particularly in the development of nanopesticides . These nanomaterials can improve the absorption and conduction by plants, enhance efficacy, reduce dosage, and delay resistance . The advancement in nanotechnology could revolutionize pest management strategies, contributing to sustainable agriculture.

Materials Science

In materials science, N,2-Dipropionyl phenothiazine derivatives are used to create fluorescent dyes with applications in textiles and biomedicine . These dyes exhibit strong emission in solid-state and solution, which can be utilized in various advanced applications, including the dyeing of polyester fabrics and the development of antibacterial materials.

Environmental Science

Phenothiazine derivatives are being explored for their role in environmental science , particularly in energy storage and sensor technology . They are considered for use in nonaqueous redox flow batteries due to their stable electron-donating properties . Additionally, they have applications in sensing technologies, such as detecting fluoride ions and other environmental contaminants .

Photodynamic Therapy

While specific information on N,2-Dipropionyl phenothiazine in photodynamic therapy (PDT) is not directly available, phenothiazine derivatives are generally of interest in PDT research. They can act as photosensitizers that, upon light activation, produce reactive oxygen species to target and destroy cancer cells . This application is significant in developing minimally invasive cancer treatments.

Wirkmechanismus

Target of Action

N,2-Dipropionyl phenothiazine is a novel derivative of phenothiazine . Phenothiazines have been used mainly in psychopharmacology and have shown potent antitumor activity . .

Mode of Action

Phenothiazines, the parent compound of N,2-Dipropionyl phenothiazine, have been known to exert diverse biological activities. They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . Their fundamental neuroleptic action is connected with the dopaminergic receptors blockade . .

Biochemical Pathways

Phenothiazines have been shown to affect various biochemical pathways. They have demonstrated calmodulin-inhibitory actions, anti-proliferative effects, inhibition of P-glycoprotein transport function, and reversal of multidrug resistance . .

Result of Action

Phenothiazines have been shown to possess potent antitumor activity . They have demonstrated cytotoxic, antiproliferative, and proapoptotic properties toward different types of cancer . .

Eigenschaften

IUPAC Name |

1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHJGWOQTFPHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dipropionyl phenothiazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

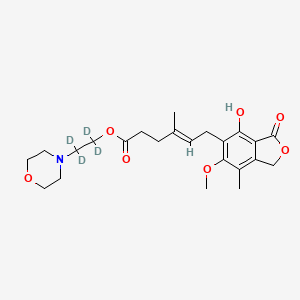

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

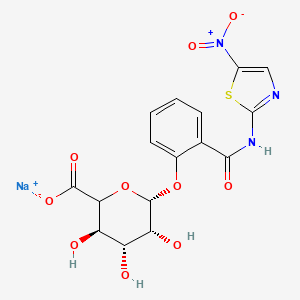

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

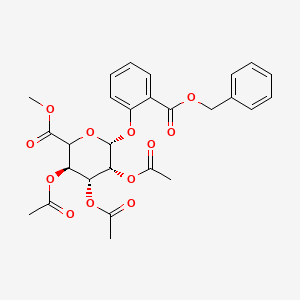

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)